molecular formula C10H15NS B10837469 (S)-2-Amino-4-phenyl-butane-1-thiol

(S)-2-Amino-4-phenyl-butane-1-thiol

Cat. No.: B10837469
M. Wt: 181.30 g/mol
InChI Key: OMEJZTIVCZZOPI-JTQLQIEISA-N
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Description

(S)-2-Amino-4-phenyl-butane-1-thiol is a chiral organic compound featuring both a primary amine (-NH2) and a primary thiol (-SH) functional group on a 4-phenylbutane skeleton. Its molecular structure makes it a valuable, multifunctional intermediate in organic synthesis and pharmaceutical research. The primary amine can be employed in amide bond formation or reductive amination, while the thiol group is highly reactive in Michael additions and thiol-ene "click" chemistry, facilitating site-specific bioconjugation for developing antibody-drug conjugates (ADCs) and other biopharmaceuticals . The chiral (S)-enantiomer is of particular interest for creating stereospecific molecules, potentially leading to compounds with higher biological activity and specificity. This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle it with standard safety protocols for thiol-containing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

(2S)-2-amino-4-phenylbutane-1-thiol

InChI

InChI=1S/C10H15NS/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1

InChI Key

OMEJZTIVCZZOPI-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CC[C@@H](CS)N

Canonical SMILES

C1=CC=C(C=C1)CCC(CS)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Amino 4 Phenyl Butane 1 Thiol

Enantioselective Synthesis Strategies

The generation of the desired (S)-enantiomer of 2-amino-4-phenyl-butane-1-thiol relies on a variety of sophisticated synthetic techniques. These methods are designed to introduce the chiral center at the C2 position with high fidelity. The primary approaches involve the stereoselective construction of a suitable precursor, typically the corresponding chiral amino alcohol or amino acid, followed by conversion of the hydroxyl or carboxylic acid group to a thiol.

Asymmetric Reduction Approaches

Asymmetric reduction of a prochiral ketone is a powerful and widely used strategy for establishing a chiral center. In the context of synthesizing (S)-2-amino-4-phenyl-butane-1-thiol, this approach would typically involve the reduction of a 2-oxo-4-phenylbutane derivative.

A common precursor for the target thiol is the corresponding amino alcohol, (S)-2-amino-4-phenylbutan-1-ol. The synthesis of this alcohol can be achieved through the reduction of an appropriate ketone. For instance, the stereoselective reduction of a ketone can be accomplished using chiral reducing agents such as those derived from boranes, like (−)-chlorodiisopinocampheylborane ((-)-DIP-Chloride). nih.gov This reagent is known to effectively reduce a variety of ketones to their corresponding chiral alcohols with high enantiomeric excess. The resulting (S)-alcohol can then be converted to the target thiol through a two-step process, typically involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with a thiol-containing reagent.

PrecursorReducing AgentProductEnantiomeric Excess (ee)
2-Amino-4-phenyl-1-butanone(-)-DIP-Chloride(S)-2-Amino-4-phenylbutan-1-ol>99% nih.gov

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. Evans oxazolidinones are a well-known class of chiral auxiliaries used in the asymmetric synthesis of α-amino acids and other chiral compounds. scispace.com

In a potential synthesis of this compound, an Evans auxiliary could be acylated with a 4-phenylbutanoyl derivative. Subsequent stereoselective amination of the α-position would establish the desired (S)-configuration at C2. Reductive cleavage of the auxiliary would yield the corresponding chiral amino alcohol, which can then be converted to the thiol as previously described. The high degree of stereocontrol exerted by the bulky chiral auxiliary ensures the formation of the desired enantiomer in high purity.

Organocatalytic Routes to Chiral Amino Thiol Precursors

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.orgresearchgate.net Chiral amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of aldehydes and ketones. rsc.orgresearchgate.net These methods can be applied to the synthesis of chiral precursors for this compound.

For example, an organocatalytic asymmetric Mannich reaction between a 4-phenylbutanal (B95494) derivative, an amine source, and a nucleophile could be envisioned. The use of a chiral organocatalyst would facilitate the formation of a chiral β-amino aldehyde, which could then be further elaborated to the target thiol. Alternatively, organocatalytic methods can be employed to synthesize enantiomerically enriched noncanonical amino acids that can serve as precursors. rsc.orgresearchgate.net

Reaction TypeCatalyst TypeKey Intermediate
Asymmetric Mannich ReactionChiral Amine (e.g., Proline)Chiral β-Amino Aldehyde
Asymmetric α-AminationChiral Phosphoric AcidChiral α-Amino Ketone

Enzymatic or Biocatalytic Pathways for Enantiomerically Pure Thiol Synthesis

Enzymes are highly efficient and stereoselective catalysts that can be employed for the synthesis of chiral molecules. Biocatalytic methods offer mild reaction conditions and high enantioselectivities. For the synthesis of this compound, several enzymatic strategies can be considered.

One approach is the kinetic resolution of a racemic mixture of a precursor, such as 2-amino-4-phenylbutane. google.com A lipase (B570770) could be used to selectively acylate the (R)-enantiomer, allowing for the separation of the unreacted (S)-enantiomer. Another powerful biocatalytic method is the use of transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com A transaminase could convert 4-phenyl-2-butanone to (S)-2-amino-4-phenylbutane with high enantiomeric excess. This chiral amine can then be further functionalized to introduce the thiol group.

Furthermore, hydantoinases and carbamoylases can be used in a chemoenzymatic process to produce enantiomerically pure amino acids from racemic hydantoins. nih.gov For instance, (S)-2-amino-4-phenylbutanoic acid can be synthesized using this method and subsequently reduced to the corresponding amino alcohol and converted to the thiol.

Enzymatic MethodEnzyme ClassSubstrateProduct
Kinetic ResolutionLipaseRacemic 2-amino-4-phenylbutane(S)-2-amino-4-phenylbutane
Asymmetric SynthesisTransaminase4-phenyl-2-butanone(S)-2-amino-4-phenylbutane
HydrolysisHydantoinase/CarbamoylaseRacemic 5-(2-phenylethyl)hydantoin(S)-2-Amino-4-phenylbutanoic acid

Stereodivergent Synthetic Pathways

Stereodivergent synthesis provides access to all possible stereoisomers of a molecule with multiple chiral centers. This is particularly valuable for structure-activity relationship studies. A strategy for the stereodivergent synthesis of vicinal amino alcohols, which can be adapted for 2-amino-4-phenyl-butane-1-thiol, starts from a chiral vinylepoxide. scispace.com

The enantiomerically enriched vinylepoxide can undergo regioselective and stereospecific ring-opening with an amine nucleophile. By carefully choosing the reaction conditions and the nucleophile, it is possible to control whether the ring opens with inversion or retention of stereochemistry at the carbon bearing the oxygen. This allows for the synthesis of two diastereomeric amino alcohols. Each of these can then be converted to the corresponding thiol. To access the other two stereoisomers, the initial amino alcohols can be converted to aziridines, followed by ring-opening with an oxygen nucleophile. This comprehensive strategy provides a route to all four possible stereoisomers of 2-amino-4-phenyl-butane-1-thiol.

Chemoenzymatic Syntheses of this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis to create efficient and selective synthetic routes. A chemoenzymatic approach to this compound could involve an initial enzymatic step to establish the key stereocenter, followed by chemical transformations to complete the synthesis.

An example of such a strategy would be the use of a transaminase to produce (S)-2-amino-4-phenylbutane from 4-phenyl-2-butanone, as described in the biocatalysis section. mdpi.com The resulting enantiomerically pure amine can then be chemically converted to the target thiol. This could involve, for example, the protection of the amino group, followed by a series of steps to introduce the thiol functionality at the C1 position. This combination of a highly selective enzymatic step with robust chemical transformations provides a powerful and versatile approach for the synthesis of the target compound.

Atom-Economical and Sustainable Synthetic Routes

Modern chemical synthesis increasingly prioritizes sustainability, focusing on methods that are environmentally benign, reduce waste, and maximize the incorporation of starting materials into the final product (atom economy). researchgate.netmdpi.com The synthesis of this compound can benefit significantly from these green chemistry principles.

One of the most promising sustainable strategies involves biocatalysis. The asymmetric synthesis of chiral amines from prochiral ketones using transaminase enzymes is a powerful, atom-economical approach. mdpi.com A potential route to the amine core of the target molecule could involve the enzymatic transamination of a suitable ketone precursor, such as 4-phenyl-1-mercaptobutan-2-one. This method operates under mild, aqueous conditions and can achieve high enantioselectivity, directly yielding the desired (S)-configuration. To overcome unfavorable thermodynamic equilibria often seen in transaminase reactions, a coupled system with a pyruvate (B1213749) decarboxylase (PDC) can be employed to remove the pyruvate by-product, driving the reaction to completion. mdpi.com

Further greening of the synthesis can be achieved by carefully selecting solvents. Traditional organic solvents can be replaced with greener alternatives like water, bio-based solvents, or deep eutectic solvents (DESs). rsc.org For instance, the introduction of the thiol group via a thiol-ene radical reaction on an unsaturated precursor could be performed in these environmentally friendly media. rsc.org Continuous flow chemistry offers another avenue for sustainable production, providing enhanced safety, efficiency, and scalability compared to traditional batch processing. rsc.org

The principles of green synthesis for related heterocyclic compounds, such as 2-aminothiophenes, also highlight the use of water as a solvent and catalyst-free conditions under ultrasound activation as viable strategies for reducing environmental impact. nih.gov

Protecting Group Strategies for Amine and Thiol Functionalities During Synthesis

The synthesis of this compound is complicated by the presence of two highly nucleophilic functional groups: a primary amine and a thiol. Both groups can participate in unwanted side reactions, necessitating the use of protecting groups to temporarily mask their reactivity during the synthetic sequence. The choice of protecting groups is critical and often relies on an orthogonal strategy, where one group can be removed under conditions that leave the other intact. creative-peptides.comresearchgate.net

Amine Protecting Groups: The α-amino group must be protected to prevent acylation, alkylation, or oxidation during subsequent synthetic steps. Common protecting groups include carbamates, which are favored for their stability and predictable cleavage conditions. nih.govcreative-peptides.com

tert-Butoxycarbonyl (Boc): This is a widely used protecting group, stable to a variety of conditions but easily removed with acids like trifluoroacetic acid (TFA). creative-peptides.comgoogle.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under mild basic conditions, typically using a piperidine (B6355638) solution, making it orthogonal to the acid-labile Boc and other protecting groups. creative-peptides.com

Benzyloxycarbonyl (Z or Cbz): A classic protecting group, it is stable to mild acids and bases but can be removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids. creative-peptides.com

9-Phenyl-9-fluorenyl (Pf): This bulky group is particularly useful in syntheses involving chiral amino acids as it helps maintain the configurational integrity of the stereocenter during reactions that might otherwise cause racemization. nih.gov

Thiol Protecting Groups: The thiol group is highly acidic and nucleophilic and is easily oxidized to form disulfides. Therefore, its protection is essential. creative-peptides.com

Trityl (Trt): This bulky group provides excellent protection and is typically removed under acidic conditions, often in the presence of a scavenger like triethylsilane to capture the stable trityl cation. nih.gov

tert-Butyl (tBu): A less bulky, acid-labile group that offers stable protection. creative-peptides.com

Acetamidomethyl (Acm): This group is stable to the conditions used for removing Fmoc and Boc groups but can be cleaved using mercury(II) or iodine reagents. creative-peptides.com

The selection of a compatible amine/thiol protecting group pair is crucial for a successful synthesis. For example, the Fmoc (amine)/Trt (thiol) pair allows for selective deprotection of the amine with base while the thiol remains protected, and vice-versa if a Boc (amine)/Acm (thiol) pair were used.

Table 1: Comparison of Common Protecting Groups for Amine and Thiol Functionalities

Functional Group Protecting Group Abbreviation Common Introduction Reagent Cleavage Conditions
Amine tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Strong Acid (e.g., TFA)
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-OSu or Fmoc-Cl Mild Base (e.g., Piperidine)
Benzyloxycarbonyl Cbz or Z Benzyl (B1604629) chloroformate Catalytic Hydrogenation (H₂/Pd)
Thiol Trityl Trt Trityl chloride Mild Acid + Scavenger (e.g., TFA/TIS)
Acetamidomethyl Acm N-(Hydroxymethyl)acetamide Mercury(II) or Iodine

Total Synthesis and Semisynthesis Approaches

The preparation of enantiomerically pure this compound can be approached via total synthesis, starting from simple achiral or chiral pool precursors, or via semisynthesis from a closely related, readily available molecule.

Total Synthesis: A total synthesis could commence from L-homophenylalanine, a naturally occurring amino acid that already possesses the required (S)-stereochemistry and the carbon skeleton. A plausible synthetic sequence would be:

N-Protection: The amine functionality of L-homophenylalanine is first protected, for example, with a Boc group using di-tert-butyl dicarbonate.

Carboxylic Acid Reduction: The protected amino acid is then reduced to the corresponding amino alcohol, (S)-2-(tert-butoxycarbonylamino)-4-phenylbutan-1-ol. A reducing agent like lithium borohydride (B1222165) can be employed for this transformation. chemicalbook.com

Hydroxyl Group Activation: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

Thiol Introduction: The activated alcohol undergoes nucleophilic substitution with a sulfur nucleophile. Treatment with sodium thioacetate (B1230152) followed by hydrolysis, or directly with sodium hydrosulfide, would introduce the thiol functionality.

Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the target compound, this compound.

Semisynthesis: A more efficient route is a semisynthesis starting from the commercially available chiral amino alcohol, (S)-2-amino-4-phenylbutan-1-ol. chemicalbook.com This approach significantly shortens the synthetic sequence.

N-Protection: As in the total synthesis, the amine group is protected, for instance, as its Boc derivative.

Conversion of Alcohol to Thiol: The key step involves the conversion of the primary hydroxyl group to a thiol. This can be achieved via the same activation and substitution sequence described in the total synthesis (e.g., tosylation followed by reaction with a sulfur nucleophile).

Deprotection: Removal of the N-protecting group furnishes the final product.

The semisynthetic approach is generally more efficient as it begins from a more advanced intermediate that already contains the correct stereochemistry and much of the required structure.

Table 2: Comparison of Synthetic Approaches

Feature Total Synthesis Semisynthesis
Starting Material L-Homophenylalanine (S)-2-Amino-4-phenylbutan-1-ol
Key Transformations N-Protection, Acid Reduction, -OH Activation, Sₙ2 Substitution, N-Deprotection N-Protection, -OH Activation, Sₙ2 Substitution, N-Deprotection
Approx. Number of Steps 5 3-4

| Main Advantage | Utilizes a chiral pool starting material. | More convergent, fewer steps. |

Chemical Reactivity and Mechanistic Investigations of S 2 Amino 4 Phenyl Butane 1 Thiol

Thiol-Mediated Reactions

The thiol group is a potent nucleophile and can undergo a range of chemical transformations. Its reactivity is often enhanced under basic conditions, which deprotonate the thiol to the more nucleophilic thiolate anion.

Conjugate Additions

The thiol group of (S)-2-amino-4-phenyl-butane-1-thiol is expected to readily participate in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. chemicalbook.comacs.orgresearchgate.net In these reactions, the thiol adds to the β-carbon of the unsaturated system. researchgate.net The mechanism typically involves the nucleophilic attack of the thiolate on the β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. acs.org The reaction is often catalyzed by a base to facilitate the formation of the more reactive thiolate. nih.gov

Computational studies on the addition of thiols to α,β-unsaturated carbonyls indicate that the reaction mechanism can be influenced by the substitution pattern of the Michael acceptor and the presence of proton donors in the vicinity. researchgate.net For instance, the presence of electron-withdrawing groups on the unsaturated system can enhance the electrophilicity of the β-carbon, thereby increasing the reaction rate.

While specific data for this compound is not available, the following table provides illustrative examples of conjugate additions with similar thiols.

Thiol Reactantα,β-Unsaturated AcceptorCatalyst/SolventProductYield (%)
ThiophenolMethyl vinyl ketoneNone (neat)4-(Phenylthio)butan-2-one76
ThiophenolCyclohexenoneNone (neat)3-(Phenylthio)cyclohexanone95
BenzylthiolAcrylonitrileBasic alumina3-(Benzylthio)propanenitrile92

Table 1: Illustrative Thiol-Mediated Conjugate Addition Reactions. This table presents representative examples of Michael additions with thiols, demonstrating the general reactivity pattern expected for this compound. Data is based on general literature for similar compounds.

Nucleophilic Substitution Reactions

The thiol group is an excellent nucleophile for substitution reactions with alkyl halides and other substrates with good leaving groups. chemicalbook.com The reaction proceeds via a typical SN2 mechanism, resulting in the formation of a thioether. The reactivity can be influenced by the nature of the leaving group and the steric hindrance around the electrophilic carbon.

In the context of aminothiols, the nucleophilicity of the thiol group can be selectively utilized over the amine under certain conditions. For instance, in reactions with alkyl halides, the thiol is generally more nucleophilic than the amine, leading to preferential S-alkylation.

The following table provides examples of nucleophilic substitution reactions involving thiols.

Thiol ReactantElectrophileSolventProduct
EthanethiolBenzyl (B1604629) bromideEthanolBenzyl ethyl sulfide
CysteineIodoacetamideAqueous bufferS-Carboxamidomethylcysteine
1-Butanethiol1-BromobutaneDMFDibutyl sulfide

Table 2: Representative Nucleophilic Substitution Reactions of Thiols. This table illustrates the S-alkylation of thiols, a reaction type readily undergone by this compound. Data is generalized from the literature.

Redox Chemistry Involving Thiol Groups

Thiols are susceptible to oxidation under various conditions, most commonly leading to the formation of disulfides. nih.govrsc.org This reaction involves the coupling of two thiol molecules with the concurrent loss of two protons and two electrons. Mild oxidizing agents such as iodine or hydrogen peroxide are often employed for this transformation. The formation of disulfide bonds is a crucial aspect of protein chemistry, particularly with the amino acid cysteine. nih.govrsc.org The redox status of aminothiols can be a key factor in various biological processes. nih.gov

The oxidation of this compound would be expected to yield the corresponding disulfide, (S,S)-1,1'-(disulfanediyl)bis(4-phenylbutan-2-amine). This reaction is typically reversible, with the disulfide being reducible back to the thiol using appropriate reducing agents. nih.govrsc.org

Amine-Mediated Reactions

The primary amine group in this compound provides a second site for nucleophilic attack, leading to a different set of possible reactions.

Nucleophilic Acyl Substitution

The amine group can act as a nucleophile in reactions with acylating agents such as acid chlorides, anhydrides, and esters to form amides. mdpi.com This reaction, known as nucleophilic acyl substitution, is a fundamental transformation in organic chemistry and peptide synthesis. researchgate.netmdpi.com The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

For aminothiols, N-acylation can be achieved with high yield using activated esters in aqueous solutions. researchgate.net The chemoselectivity between the amine and thiol can often be controlled by pH. Under neutral to slightly basic conditions, the amine is generally more reactive towards acylation than the thiol.

Below is a table with examples of nucleophilic acyl substitution reactions involving amines.

Amine ReactantAcylating AgentConditionsProductYield (%)
Aniline (B41778)Acetyl chloridePyridine (B92270)N-PhenylacetamideHigh
GlutathioneN-Hydroxysulfosuccinimidyl acetate0.1 M NaHCO3 (aq)N-Acetylglutathione~100
BenzylamineBenzoic anhydride (B1165640)DCMN-BenzylbenzamideHigh

Table 3: Examples of Amine-Mediated Nucleophilic Acyl Substitution. This table showcases the formation of amides from amines, a key reaction of the amino group in this compound. The data is based on general literature.

Condensation Reactions

The primary amine of this compound can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to the imine. nih.gov

Furthermore, aminothiols can participate in condensation reactions with nitriles. For instance, the reaction of aminothiols with α-aminonitriles can lead to the formation of thiazolines, which can then hydrolyze to dipeptides. acs.org These reactions highlight the ability of the bifunctional nature of aminothiols to facilitate cyclization and subsequent transformations. The rate of these condensation reactions can be influenced by the structure of both the aminothiol (B82208) and the reaction partner. rsc.org

The following table provides illustrative examples of condensation reactions.

Amine/Aminothiol ReactantCarbonyl/Nitrile ReactantConditionsProduct Type
AnilineBenzaldehydeAcid catalystN-Benzylideneaniline (Imine)
CysteineAminoacetonitrileAqueous, pH 6.5Thiazoline (B8809763) intermediate, then dipeptide
2-AminobenzylamineBenzaldehydeNeat or aqueous slurry2-Aryl-1,2,3,4-tetrahydroquinazoline

Table 4: Representative Condensation Reactions. This table illustrates the formation of imines and heterocyclic compounds from amines and aminothiols, a reactivity profile expected for this compound. Data is generalized from the literature.

Intramolecular Cyclization Reactions

The proximate positioning of the amino and thiol groups in this compound facilitates intramolecular cyclization reactions, a common reactivity pathway for 1,2-aminothiols. Under appropriate conditions, the nucleophilic thiol group can attack the electrophilic carbon atom bearing the amino group, or a derivative thereof, leading to the formation of a five-membered heterocyclic ring.

A prominent example of such a reaction is the formation of a thiazolidine (B150603) ring. This can occur through the reaction of this compound with an aldehyde or a ketone. The initial step involves the formation of a Schiff base between the primary amine and the carbonyl compound. This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, yielding the thiazolidine ring. The stereochemistry at the C2 position of the thiazolidine ring is influenced by the stereochemistry of the starting aminothiol and the reaction conditions.

Furthermore, in the presence of a suitable activating agent for the amine, such as a nitrile-forming reagent, intramolecular cyclization can lead to the formation of a thiazoline ring. This reaction proceeds via the formation of an intermediate that enhances the electrophilicity of the carbon atom attached to the nitrogen, thereby promoting the intramolecular attack by the thiol. Studies on the reaction of aminothiols with aminonitriles have shown that such cyclizations can proceed, leading to the formation of five- or six-membered heterocyclic rings. mdpi.comnih.gov The pH of the reaction medium can play a crucial role, with basic conditions favoring the deprotonation of the thiol to the more nucleophilic thiolate, thus accelerating the ring formation. mdpi.com

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving this compound are not extensively documented in the public literature. However, insights can be drawn from studies on related aminothiols and their functional group reactivity.

The thiol group is known to be highly reactive towards various electrophiles. For instance, the S-nitrosation of thiol-containing amino acids has been shown to be a rapid process, with rate constants suggesting that some reactions are encounter-controlled. rsc.org The high reactivity is attributed to the nucleophilicity of the sulfur atom. The presence of the neighboring amino group in this compound can influence the pKa of the thiol group through inductive effects and hydrogen bonding, thereby modulating its reactivity.

Kinetic studies on the aminolysis of anilinothioethers have demonstrated the influence of the electronic nature of the nucleophile and the leaving group on the reaction rate. koreascience.kr While not directly analogous, these studies highlight the sensitivity of reactions at sulfur to the electronic environment. In the case of this compound, the reactivity of the thiol group in nucleophilic substitution reactions would be expected to be influenced by the electron-donating nature of the amino group.

To illustrate the kinetic behavior of related systems, the following table presents rate constants for the S-nitrosation of various thiols.

ThiolReactionSecond-Order Rate Constant (M⁻¹s⁻¹)
CysteineS-NitrosationHigh, suggests encounter-controlled reaction
GlutathioneS-NitrosationHigh, internal stabilization of developing positive charge
Thioglycolic acidS-NitrosationReactive, shows acid and nucleophilic catalysis

This table presents generalized findings from kinetic studies on the S-nitrosation of various thiols to illustrate the high reactivity of the thiol group. rsc.org

Thermodynamic analyses of reactions involving aminothiols are crucial for understanding the position of equilibrium, particularly in cyclization reactions. The formation of a five-membered thiazolidine ring from this compound and an aldehyde is generally a thermodynamically favorable process, driven by the formation of two new sigma bonds. However, the stability of the ring can be influenced by steric factors arising from the substituents on the thiazolidine ring.

Stereochemical Control Mechanisms in Reactions Involving this compound

The chiral center at the C2 position of this compound plays a pivotal role in directing the stereochemical outcome of its reactions. This is a manifestation of substrate-controlled stereoselectivity, where the existing stereochemistry in the molecule influences the formation of new stereocenters. youtube.com

In reactions such as the formation of a thiazolidine ring, the approach of the electrophile (e.g., an aldehyde) to the prochiral amino group can be influenced by the steric bulk of the adjacent phenylbutyl group. This can lead to a diastereoselective formation of one of the two possible diastereomers of the resulting thiazolidine. The stereochemical bias is often rationalized by considering steric hindrance, where the incoming reagent preferentially attacks from the less hindered face of the molecule. youtube.comaalto.fi

Furthermore, the stereochemistry of the aminothiol can be transferred to the products of reactions occurring at a distance from the chiral center, a phenomenon known as stereochemical relay. For instance, in reactions where the thiol group acts as a nucleophile, the stereocenter can influence the conformation of the transition state, thereby affecting the stereochemical outcome at the reaction center.

The use of chiral auxiliaries is another strategy for stereochemical control, where a temporary chiral group is introduced to direct a reaction and is subsequently removed. youtube.com While this compound itself can act as a chiral substrate, it could also potentially be used as a chiral ligand or auxiliary in asymmetric synthesis, where its stereochemistry would be crucial for inducing asymmetry in the product.

Role of Hydrogen Bonding and Non-Covalent Interactions in Reactivity

Hydrogen bonding and other non-covalent interactions are expected to play a significant role in the chemical reactivity and conformational preferences of this compound. The presence of both a hydrogen bond donor (amine and thiol) and acceptor (amine) within the same molecule allows for the possibility of intramolecular hydrogen bonding. rsc.orgnih.govyoutube.com

An intramolecular hydrogen bond between the amino group and the thiol group (N-H···S) or vice versa (S-H···N) could influence the molecule's conformation, potentially pre-organizing it for certain reactions, such as intramolecular cyclization. Such an interaction would bring the reactive functional groups into proximity, lowering the entropic barrier for cyclization.

Intermolecular hydrogen bonding with solvent molecules or other reactants is also critical. In protic solvents, the amine and thiol groups will be solvated through hydrogen bonds, which can affect their nucleophilicity and basicity. For example, hydrogen bonding to the lone pair of the sulfur atom can decrease its nucleophilicity, while hydrogen bonding of the S-H proton to a solvent acceptor can increase its acidity. rsc.org

In the context of catalysis, the amine and thiol groups can participate in hydrogen bonding with a substrate or a catalyst, which is a fundamental aspect of enzyme catalysis and can also be exploited in small molecule catalysis. youtube.com These non-covalent interactions can stabilize transition states and lower the activation energy of a reaction.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of reactions involving this compound. The ability of a solvent to stabilize charged intermediates or transition states, its polarity, and its hydrogen bonding capabilities are all important factors. nih.govnih.gov

For reactions that proceed through charged intermediates, such as those involving the formation of a thiolate anion, polar protic solvents like water or alcohols can be effective. These solvents can solvate both the cation and the anion, thereby facilitating the reaction. However, in some cases, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) might be preferred to avoid deactivation of the nucleophile through hydrogen bonding.

The effect of the solvent on the tautomeric equilibrium of related heterocyclic systems has been studied, showing that the relative stability of different tautomers can be significantly altered by the solvent environment. nih.gov For reactions involving this compound that could lead to different tautomeric products, the solvent could be used to control the product distribution.

A study on the aminolysis of thioethers in acetonitrile versus methanol (B129727) showed that the reaction rates were significantly lower in acetonitrile. koreascience.kr This highlights the importance of the solvent in mediating the reactivity of sulfur-containing compounds. The following table provides a conceptual overview of how different solvent properties might influence reactions of this compound.

Solvent PropertyPotential Effect on ReactivityExample Reaction
PolarityStabilization of charged intermediates and transition statesSN2 reactions at the thiol
Protic/AproticSolvation of nucleophiles and electrophiles, can affect nucleophilicityAlkylation of the thiol or amine
Hydrogen BondingCan promote or hinder reactions by interacting with functional groupsIntramolecular cyclization

This table provides a generalized summary of expected solvent effects on the reactivity of a molecule with amino and thiol functional groups.

Derivatization and Functionalization of S 2 Amino 4 Phenyl Butane 1 Thiol

Synthesis of Thiol Derivatives

The thiol group (-SH) is a reactive nucleophile, readily participating in various reactions to form a range of sulfur-containing derivatives.

Thioethers (sulfides) and thioesters are common derivatives of thiols, formed through the alkylation or acylation of the sulfur atom, respectively.

Thioethers: The synthesis of thioethers from thiols is a fundamental transformation in organic chemistry. researchgate.net A general approach involves the S-alkylation of the thiol with an alkyl halide in the presence of a base. For a compound like (S)-2-Amino-4-phenyl-butane-1-thiol, this reaction would proceed by deprotonating the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the alkylating agent. Transition metal-free methods have also been developed for accessing thioethers from sulfonyl hydrazones. researchgate.net Another sophisticated method for preparing chiral thioethers involves the Mitsunobu reaction, which utilizes phosphinites and an oxidizing agent like a benzoquinone derivative to achieve an SN2 substitution with inversion of stereochemistry. nih.gov

Thioesters: Thioesters can be synthesized through the reaction of a thiol with a carboxylic acid or its derivatives. A direct and efficient method involves the trifluoroacetic acid (TFA)-catalyzed reaction of a carboxylic acid with a thiol under mild conditions. researchgate.net Alternatively, N,N'-diisopropylcarbodiimide (DIC) can be used to facilitate the condensation of carboxylic acids and thiols in an aqueous medium. researchgate.net Peptide thioesters, which are crucial in native chemical ligation for protein synthesis, can be generated from peptide thioacids. core.ac.uk This transformation can be achieved by reacting a peptide with a thiol-containing compound like 3-mercaptopropionic acid (MPA). core.ac.uk

DerivativeGeneral ReactionReagents/ConditionsPotential Product Structure
Thioether R-SH + R'-X → R-S-R'Base (e.g., NaH, K₂CO₃), Alkyl halide (R'-X)(S)-1-(Alkylthio)-4-phenylbutan-2-amine
Thioester R-SH + R'-COOH → R-S-CO-R'Acid catalyst (e.g., TFA) or coupling agent (e.g., DIC)S-((S)-2-Amino-4-phenylbutyl) alkanethioate

The oxidation of thiols leads to the formation of disulfides, which can be further reacted to form longer polysulfide chains.

Disulfides: The thiol-disulfide interchange is a common reaction where a thiol reacts with a disulfide to form a new disulfide. The oxidation of two thiol molecules, often in the presence of a mild oxidizing agent like iodine or air, yields a symmetrical disulfide. This process is reversible under reducing conditions.

Polysulfides: Organic polysulfides, containing chains of three or more sulfur atoms, are of interest in chemical biology. nih.gov Symmetrical benzyl (B1604629) tetrasulfides, for instance, have been synthesized by treating a benzyl mercaptan with sulfur monochloride (S₂Cl₂) in the presence of pyridine (B92270) at low temperatures. nih.gov Benzyl trisulfides can also be prepared using specific sulfur-transfer reagents. nih.gov These reactions highlight that H₂S is typically released from trisulfides and tetrasulfides only upon reduction mediated by thiols like cysteine or glutathione. nih.govnih.gov The formation of polysulfide intermediates is also a key aspect of the Gewald synthesis of 2-aminothiophenes, which involves elemental sulfur. chemrxiv.org

DerivativeGeneral ReactionReagents/ConditionsPotential Product Structure
Disulfide 2 R-SH + [O] → R-S-S-RMild oxidizing agent (e.g., I₂, air)Bis((S)-2-amino-4-phenylbutyl) disulfide
Polysulfide 2 R-SH + SₓCl₂ → R-S-(S)ₓ-S-RSulfur monochloride (S₂Cl₂) or dichloride (SCl₂), PyridineBis((S)-2-amino-4-phenylbutyl) polysulfide (tri-, tetra-, etc.)

While direct conversion of a thiol to a sulfonamide is not a standard one-step reaction, thiols can be oxidized to sulfonic acids or sulfonyl chlorides, which are then precursors to sulfonamides.

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.gov Therefore, to create a sulfonamide from the thiol end of this compound, the thiol would first need to be oxidized to a sulfonyl chloride. This multi-step process would involve strong oxidation to form the corresponding sulfonic acid, followed by treatment with a chlorinating agent like thionyl chloride (SOCl₂) to yield the sulfonyl chloride. This reactive intermediate, (S)-2-amino-4-phenylbutane-1-sulfonyl chloride, could then be reacted with a separate amine to form the desired sulfonamide derivative. Phenyl sulfonamide analogues are often synthesized from a key aniline (B41778) intermediate which undergoes several functional group interconversions. nih.gov

Functionalization of the Amine Moiety

The primary amine group in this compound is a versatile handle for introducing a variety of functional groups through acylation, carbamoylation, and condensation reactions.

Amides: Amide bond formation is a cornerstone of organic and medicinal chemistry. sphinxsai.com Amides can be readily synthesized by reacting the primary amine of this compound with a carboxylic acid, acid chloride, or anhydride (B1165640). When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically required to facilitate the condensation. researchgate.net Alternatively, thioacids derived from N-protected amino acids can undergo facile N-acylation with aromatic amines in the presence of iodine and a base to form amides. organic-chemistry.org Solid-phase synthesis techniques can also be employed to create libraries of amino amides and peptide amides. researchgate.net

Carbamates: Carbamates are functional groups with significant applications as protecting groups in peptide synthesis and as components of pharmaceuticals. niscpr.res.innih.gov They can be synthesized by reacting the amine with a chloroformate, such as phenyl chloroformate, in the presence of a base like potassium carbonate (K₂CO₃). niscpr.res.in Another route involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide, which proceeds under mild conditions. organic-chemistry.orgacs.org The use of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) allows for the introduction of the common Boc and Fmoc protecting groups, respectively.

DerivativeGeneral ReactionReagents/ConditionsPotential Product Structure
Amide R-NH₂ + R'-COOH → R-NH-CO-R'Coupling agent (e.g., EDC, DCC) or Acid chloride (R'-COCl)N-((S)-1-Mercapto-4-phenylbutan-2-yl)amide
Carbamate R-NH₂ + R'-O-COCl → R-NH-CO-O-R'Chloroformate (e.g., PhOCOCl), Base (e.g., K₂CO₃)Alkyl ((S)-1-mercapto-4-phenylbutan-2-yl)carbamate

The reaction of the primary amine with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. dergipark.org.tr This condensation reaction is typically carried out by refluxing the amine and the carbonyl compound, often with acid or base catalysis, and removal of the water formed during the reaction. dergipark.org.trresearchgate.net Schiff bases derived from aromatic aldehydes are generally more stable due to conjugation. dergipark.org.tr These compounds are versatile intermediates and have been synthesized from a variety of amines and aldehydes, including those with heterocyclic moieties. science.govnih.gov The formation of the azomethine group (-C=N-) is a key characteristic of this reaction. researchgate.net

DerivativeGeneral ReactionReagents/ConditionsPotential Product Structure
Imine (Schiff Base) R-NH₂ + R'R''C=O → R-N=CR'R''Aldehyde or Ketone, Reflux, Removal of H₂O(S,E)-N-(Alkylidene)-2-amino-4-phenyl-butane-1-thiol

Quaternization Reactions

The primary amine functionality in this compound is susceptible to quaternization through exhaustive alkylation. This reaction typically proceeds via nucleophilic attack of the nitrogen atom on an alkyl halide. The process occurs in a stepwise manner, forming secondary, tertiary, and finally, quaternary ammonium (B1175870) salts.

The initial alkylation of the primary amine with an alkyl halide (R-X) yields the corresponding secondary amine. In the presence of excess alkylating agent, this secondary amine can be further alkylated to a tertiary amine, which subsequently reacts to form a quaternary ammonium salt. The thiol group may also react with the alkyl halide, particularly under basic conditions, leading to potential side products. Selective protection of the thiol group may be necessary to achieve exclusive N-alkylation.

ReactantReagentProduct
This compoundExcess Methyl Iodide (CH₃I)(S)-1-Mercapto-4-phenyl-N,N,N-trimethylbutan-2-aminium iodide
This compoundExcess Ethyl Bromide (CH₃CH₂Br)(S)-N,N,N-Triethyl-1-mercapto-4-phenylbutan-2-aminium bromide

Modification of the Phenyl Group

The phenyl group of this compound provides a handle for further molecular elaboration through aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution

The phenylethyl substituent on the benzene (B151609) ring is an activating group and directs incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediates formed during the substitution. nih.govchemicalbook.com Steric hindrance from the butane-1-thiol chain may favor substitution at the less hindered para position over the ortho positions.

Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, and Friedel-Crafts reactions. The reaction conditions would need to be carefully controlled to avoid side reactions involving the amino and thiol groups, which are also reactive towards many electrophiles. Protection of the amine and thiol functionalities is often a prerequisite for successful electrophilic aromatic substitution on the phenyl ring.

Reaction TypeReagentMajor Product (Predicted)
NitrationHNO₃, H₂SO₄(S)-2-Amino-4-(4-nitrophenyl)butane-1-thiol
BrominationBr₂, FeBr₃(S)-2-Amino-4-(4-bromophenyl)butane-1-thiol
Friedel-Crafts AcylationAcetyl chloride, AlCl₃(S)-2-Amino-4-(4-acetylphenyl)butane-1-thiol

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful means to form new carbon-carbon and carbon-heteroatom bonds on the phenyl group of this compound, provided it is first converted to an aryl halide or triflate. For instance, if the phenyl group is brominated (as described in 4.3.1), the resulting aryl bromide can participate in a variety of coupling reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, could be employed to introduce a new amine substituent onto the aromatic ring. nih.gov Similarly, Suzuki, Heck, and Sonogashira couplings could be used to install new alkyl, vinyl, and alkynyl groups, respectively. The thiol group within the molecule is a known ligand for palladium, which can influence the catalytic cycle. nih.gov Careful selection of the palladium catalyst and ligands is therefore crucial to achieve efficient coupling. nih.gov

Coupling ReactionReactantsCatalyst System (Example)Product
Suzuki Coupling(S)-2-Amino-4-(4-bromophenyl)butane-1-thiol, Arylboronic acidPd(PPh₃)₄, Base(S)-2-Amino-4-(biphenyl-4-yl)butane-1-thiol derivative
Heck Coupling(S)-2-Amino-4-(4-bromophenyl)butane-1-thiol, AlkenePd(OAc)₂, P(o-tol)₃(S)-2-Amino-4-(4-vinylphenyl)butane-1-thiol derivative
Buchwald-Hartwig Amination(S)-2-Amino-4-(4-bromophenyl)butane-1-thiol, Secondary AminePd₂(dba)₃, BINAP, NaOtBu(S)-2-Amino-4-(4-aminophenyl)butane-1-thiol derivative

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The bifunctional nature of this compound makes it an excellent candidate for participation in such reactions.

One prominent example is the synthesis of thiazolidine (B150603) derivatives. The reaction of an aminothiol (B82208) with a carbonyl compound (an aldehyde or ketone) leads to the formation of a thiazolidine ring. This transformation is a cornerstone in the synthesis of various biologically active heterocyclic compounds.

Furthermore, the primary amine functionality allows for its potential use in isocyanide-based MCRs such as the Ugi and Passerini reactions. In a Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. The incorporation of this compound into such a reaction would lead to the formation of complex, peptide-like structures with a pendant mercaptomethyl group, offering further opportunities for selective functionalization.

Multi-Component ReactionReactantsResulting Scaffold
Thiazolidine SynthesisThis compound, Aldehyde (R-CHO)2-Substituted-(S)-4-(2-phenylethyl)thiazolidine
Ugi ReactionThis compound, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino carboxamide with a (S)-1-mercapto-4-phenylbutan-2-yl substituent

Design and Synthesis of Advanced Scaffolds

The unique structural features of this compound, including its chirality and bifunctionality, position it as a "privileged scaffold" in medicinal chemistry. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity, making them valuable starting points for drug discovery.

The amino and thiol groups can be used as anchor points for the construction of a wide variety of heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen- and sulfur-containing heterocycles. The inherent chirality of the starting material allows for the synthesis of these scaffolds in an enantiomerically pure form, which is often crucial for biological activity. The ability to further functionalize the phenyl ring adds another layer of diversity to the potential scaffolds that can be generated.

Scaffold TypeSynthetic StrategyPotential Application
Chiral ThiazolidinesCondensation with aldehydes/ketonesBuilding blocks for peptidomimetics and bioactive compounds
Substituted BenzothiazepinesIntramolecular cyclization strategiesCore structures in pharmacologically active agents
Fused Heterocyclic SystemsMulti-step sequences involving MCRs and subsequent cyclizationsNovel drug candidates and molecular probes

Computational and Theoretical Studies on S 2 Amino 4 Phenyl Butane 1 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. These methods solve approximations of the Schrödinger equation to provide detailed information about electronic structure and energy.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost. youtube.com For (S)-2-Amino-4-phenyl-butane-1-thiol, DFT calculations are essential for exploring its electronic landscape. Functionals such as B3LYP or the M06 suite, combined with basis sets like 6-31G(d,p) or larger, are typically employed to optimize the molecule's geometry and calculate its electronic properties. nih.gov

Key insights from DFT studies would include the distribution of electron density, molecular electrostatic potential (MEP) maps, and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight the electron-rich regions, predictably around the nitrogen and sulfur atoms, and the electron-deficient areas, likely the thiol and amine hydrogens, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.

The HOMO-LUMO energy gap is a critical parameter derived from these calculations, providing an indication of the molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. For this molecule, the analysis would focus on how the interplay between the phenyl ring's π-system and the lone pairs on the sulfur and nitrogen atoms influences these frontier orbitals. DFT calculations have been shown to be particularly sensitive to the choice of functional and the inclusion of solvent models when studying thiols, with the inclusion of explicit water molecules significantly improving the accuracy of pKa predictions. nih.govacs.org

Table 1: Illustrative DFT-Calculated Electronic Properties for the Lowest Energy Conformer of this compound (Note: This data is illustrative and represents typical outputs of DFT calculations.)

PropertyCalculated ValueUnit
Energy of HOMO-6.2 eVelectron-volts
Energy of LUMO-0.5 eVelectron-volts
HOMO-LUMO Gap5.7 eVelectron-volts
Dipole Moment2.1 DDebye
Mulliken Charge on Sulfur-0.15e
Mulliken Charge on Nitrogen-0.45e

Ab Initio Calculations of Molecular Orbitals

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer a higher level of theory, providing more accurate solutions to the electronic Schrödinger equation, albeit at a greater computational expense. nih.gov These methods are crucial for benchmarking DFT results and for calculations where electron correlation effects are paramount.

For this compound, ab initio calculations would provide a more refined picture of its molecular orbitals. ethernet.edu.et This is particularly important for accurately describing non-covalent interactions, such as potential intramolecular hydrogen bonding between the thiol (-SH) and amino (-NH2) groups, which can significantly influence the molecule's conformational preferences. High-level ab initio calculations are the gold standard for determining properties like inversion barriers, for instance, the barrier to inversion of the amino group. nih.gov While computationally intensive, methods like CCSD(T) provide benchmark-quality energies that are invaluable for validating faster, more approximate methods. nih.gov

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Conformational analysis aims to identify the stable, low-energy structures (conformers) and map the potential energy surface (PES) that governs their interconversion. numberanalytics.comnih.gov

This process typically begins with a systematic or stochastic search of the conformational space. researchgate.netnih.gov For this molecule, key dihedral angles to be explored would include the C-C bonds of the butane (B89635) chain, the C-S bond, and the C-N bond. Each generated conformation is then subjected to geometry optimization, often using a computationally inexpensive method initially (like molecular mechanics or semi-empirical methods), followed by refinement with more accurate DFT or ab initio methods. nih.govchemrxiv.org

The result is an energy landscape, a map of potential energy as a function of the molecule's geometry. researchgate.net This landscape reveals the relative energies of different conformers, the energy barriers separating them, and the most probable structures at a given temperature. Intramolecular interactions, such as hydrogen bonds (e.g., N-H···S or S-H···N) and steric hindrance between the bulky phenyl group and the thiol/amino groups, would be the primary determinants of the landscape's features. The final output is typically a Boltzmann-weighted distribution of conformers, which is crucial for accurately predicting macroscopic properties. nih.gov

Table 2: Example of Relative Energies for Hypothetical Conformers of this compound (Note: This data is illustrative. Energies are relative to the most stable conformer.)

Conformer IDKey Dihedral Angles (τ1, τ2, τ3)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1(gauche, anti, gauche)0.0045.2
Conf-2(anti, anti, gauche)0.5525.1
Conf-3(gauche, gauche, anti)1.1010.5
Conf-4(anti, gauche, anti)1.803.8
............

Molecular Dynamics Simulations

While quantum chemical calculations often model molecules in a vacuum at 0 K, Molecular Dynamics (MD) simulations provide a way to study their behavior over time at finite temperatures, often including solvent effects. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, using forces derived from either classical force fields or quantum mechanical calculations (ab initio MD).

For this compound, MD simulations would offer critical insights into its dynamic behavior. nih.gov In an aqueous solution, MD could track the formation and breaking of hydrogen bonds with water molecules, revealing the solvation structure around the polar amino and thiol groups. It would also allow for the exploration of the conformational landscape in a more realistic, dynamic context than static calculations. researchgate.net

Furthermore, MD is a powerful tool for studying chiral recognition. tandfonline.comtandfonline.com Simulations could model the interaction of this compound with a chiral stationary phase or a biological receptor. By calculating the free energy of binding for different orientations and conformations, MD can help elucidate the molecular basis of stereoselectivity, identifying the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-stacking with the phenyl ring) that lead to preferential binding of one enantiomer over another.

Prediction of Spectroscopic Signatures for Structural Elucidation (Methodological Focus)

Computational methods are indispensable for predicting spectroscopic signatures, which can then be compared with experimental data to confirm a molecule's structure and stereochemistry. schrodinger.com For a chiral molecule like this compound, Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) are particularly important.

The methodological approach involves first performing a thorough conformational analysis (as described in 5.2) to obtain a set of low-energy conformers. For each conformer, the relevant spectroscopic properties (e.g., NMR chemical shifts, VCD rotational strengths) are calculated using DFT. uni-muenchen.decas.cz The final, predicted spectrum is then generated by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations. nih.gov

VCD spectroscopy, the differential absorption of left- and right-circularly polarized infrared light, is exquisitely sensitive to molecular chirality. rsc.org Calculating the VCD spectrum is a powerful method for determining the absolute configuration of a chiral molecule. By comparing the computationally predicted VCD spectrum for the (S)-enantiomer with an experimental spectrum, one can unambiguously assign the stereochemistry. acs.org

Similarly, NMR chemical shifts and coupling constants can be calculated with high accuracy using DFT. This is useful for assigning peaks in an experimental spectrum and can also provide insight into the molecule's average conformation in solution. theanalyticalscientist.com

Transition State Modeling for Reaction Pathways

Understanding the reactivity of this compound requires modeling the transition states of its potential reactions. The thiol and amino groups are the most likely centers of reactivity. Quantum chemical calculations, particularly DFT, are used to map the reaction pathways for processes such as the oxidation of the thiol, its participation in a Michael addition, or the nucleophilic attack by the amine. acs.orgresearchgate.netnih.gov

The process involves identifying the structures of the reactants, products, and any intermediates. Computational methods are then used to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. rsc.orgchemrxiv.org The energy of this TS relative to the reactants gives the activation energy (energy barrier) for the reaction, which is a key determinant of the reaction rate. acs.org

For example, modeling the S-alkylation of the thiol group would involve calculating the energy profile for the nucleophilic attack of the thiolate anion on an electrophile. This would reveal the structure of the TS and the reaction's activation barrier. Such studies can explain why certain reactions are favored over others and can be used to predict the outcome of reactions under different conditions. wikipedia.org

Table 3: Illustrative Calculated Activation Energies for Plausible Reactions (Note: This data is illustrative and represents typical outputs of transition state calculations.)

ReactionReactantsProductMethod/Basis SetActivation Energy (ΔG‡, kcal/mol)
Thiol Oxidation(S)-molecule + H2O2(S)-sulfenic acidB3LYP/6-311+G(d,p)15.2
Michael Addition(S)-thiolate + AcrylonitrileThioether adductM06-2X/def2-SVP10.8
N-Acetylation(S)-molecule + Acetyl ChlorideN-acetylated amideB3LYP/6-311+G(d,p)8.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govsums.ac.ir For enzyme inhibitors like this compound, QSAR studies can provide valuable mechanistic insights into how structural modifications influence inhibitory potency. nih.gov By identifying key molecular descriptors that are statistically correlated with activity, researchers can better understand the nature of the interactions between the inhibitor and the enzyme's active site. nih.gov

A typical QSAR study on a series of analogs of this compound would involve the generation of a dataset of compounds with varying structural features and their corresponding experimentally determined inhibitory activities (e.g., IC50 or Ki values) against a target aminopeptidase (B13392206). nih.govmssm.edu A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be broadly categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a thiol-containing inhibitor, the electronic properties of the sulfur atom are particularly important for its interaction with the metal ion in the active site of metallo-aminopeptidases. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular weight, volume, surface area, and specific steric hindrance parameters. The phenyl group and the butane chain of this compound would be key determinants of its steric interactions within the enzyme's binding pocket.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, with the partition coefficient (logP) being the most common descriptor. The hydrophobicity of the phenylalkyl moiety plays a significant role in the binding of inhibitors to the often hydrophobic S1 pocket of aminopeptidases. acs.org

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the atoms in a molecule.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build the QSAR model. sums.ac.irnih.gov A robust QSAR model, validated through various statistical tests, can then be used to predict the activity of new, unsynthesized analogs and to provide a mechanistic interpretation of the structure-activity relationships. nih.gov

Table 1: Hypothetical QSAR Descriptors and Their Potential Influence on the Inhibitory Activity of this compound Analogs

Descriptor CategorySpecific DescriptorPotential Influence on Inhibitory ActivityRationale
Electronic Partial Charge on SulfurIncreased negative charge may enhance coordination with the active site metal ion (e.g., Zn2+). nih.govThe thiol group is a key zinc-binding group in many metallo-aminopeptidase inhibitors.
HOMO EnergyHigher HOMO energy may indicate a greater tendency to donate electrons to the enzyme.Electron donation can be crucial for the formation of the enzyme-inhibitor complex.
Steric Molecular VolumeOptimal volume is required to fit snugly into the enzyme's binding pocket.Both insufficient and excessive bulk can lead to decreased affinity.
Shape IndexA specific shape that is complementary to the active site will favor binding.The stereochemistry and conformation of the phenylbutane scaffold are critical.
Hydrophobic LogPAn optimal logP value is necessary for both binding and bioavailability.The phenyl group likely interacts with a hydrophobic subsite of the enzyme. acs.org
Topological Branching IndexThe degree of branching in the alkyl chain can affect the fit within the binding pocket.Substitutions on the butane chain would alter this descriptor.

Through the analysis of the coefficients of the descriptors in the QSAR equation, one can infer the relative importance of different molecular properties for inhibitory activity. For instance, a positive coefficient for a descriptor related to the hydrophobicity of the phenyl ring would suggest that increasing its lipophilicity enhances inhibition, likely due to favorable interactions with a hydrophobic pocket in the enzyme. Conversely, a negative coefficient for a steric descriptor might indicate that bulky substituents at a certain position are detrimental to activity.

Analysis of Stereoelectronic Effects and Hyperconjugation

Stereoelectronic effects are a cornerstone of modern physical organic chemistry and are critical for understanding enzyme-ligand interactions. nih.gov These effects describe how the spatial arrangement of orbitals influences the stability and reactivity of a molecule. nih.gov In the context of this compound, stereoelectronic effects, including hyperconjugation, play a pivotal role in dictating its preferred conformation and its mode of binding to a target enzyme.

The interaction of the thiol group with the catalytic metal ion (typically Zn2+) in the active site of a metallo-aminopeptidase is a prime example of a stereoelectronically controlled process. nih.gov The optimal orientation of the lone pair orbitals of the sulfur atom with respect to the empty orbitals of the zinc ion is crucial for strong coordination. The geometry of the inhibitor's backbone, dictated by the stereochemistry at the C2 position, will influence the ability of the thiol group to achieve this optimal orientation.

Furthermore, the interaction of the amino group with the enzyme is also subject to stereoelectronic control. The lone pair on the nitrogen atom can act as a hydrogen bond acceptor, and its spatial orientation is critical for forming a stable hydrogen bond with a donor group in the enzyme's active site.

Table 2: Potential Stereoelectronic Interactions in the Binding of this compound

Interacting GroupsType of Stereoelectronic EffectPotential Consequence
Thiol (S-H) and Active Site Zn2+Orbital Overlap (Coordination)Strong binding to the metallo-enzyme active site. nih.gov
Amino (N-H) and Enzyme H-bond Donor/AcceptorHydrogen BondingStabilization of the enzyme-inhibitor complex and specificity.
C-H σ orbitals and Phenyl π* orbitalsHyperconjugationInfluence on the conformational preference of the phenylalkyl side chain.
C-S σ* orbital and adjacent lone pairsAnomeric-type effectCan influence the reactivity and conformational stability of the thiol group.

Computational methods such as Natural Bond Orbital (NBO) analysis can be employed to quantify these stereoelectronic interactions. NBO analysis provides a detailed picture of the electron density distribution and the donor-acceptor interactions between orbitals. By performing NBO calculations on this compound, both in its free form and when docked into a model of an aminopeptidase active site, researchers can gain a deeper understanding of the specific stereoelectronic effects that contribute to its binding affinity and inhibitory mechanism. These theoretical studies, in conjunction with experimental data, are invaluable for the rational design of more potent and selective enzyme inhibitors.

Applications As a Chiral Ligand and Organocatalyst in Asymmetric Reactions

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

There is currently no available scientific literature detailing the synthesis, characterization, or catalytic applications of metal complexes or Metal-Organic Frameworks (MOFs) incorporating (S)-2-Amino-4-phenyl-butane-1-thiol as a ligand. The following subsections, therefore, represent a theoretical framework based on the general principles of coordination chemistry and asymmetric catalysis, rather than a summary of existing research.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with aminothiol (B82208) ligands typically involves the reaction of the deprotonated thiol and the amino group with a suitable metal salt. Characterization would likely involve techniques such as X-ray crystallography to determine the coordination geometry, NMR spectroscopy to elucidate the structure in solution, and circular dichroism to confirm the retention of chirality. However, no such studies have been published for complexes of this compound.

Role in Asymmetric Catalysis with Transition Metals (e.g., Cu, Zn, Pd, Ir, Rh)

While chiral aminothiol ligands are known to be effective in a variety of transition metal-catalyzed asymmetric reactions, the specific role of this compound in this context has not been explored. In theory, the bidentate N,S-ligation could create a stable and well-defined chiral environment around a metal center, potentially enabling high stereoselectivity in reactions such as hydrogenations, allylic alkylations, and conjugate additions. The phenyl group could also play a role in secondary interactions, further influencing the stereochemical outcome. Without experimental data, any discussion of its efficacy with metals like copper, zinc, palladium, iridium, or rhodium remains speculative.

Ligand Design Principles and Stereochemical Control

The design of chiral ligands is a cornerstone of asymmetric catalysis. For a ligand like this compound, the key design elements would be the stereocenter at the C2 position, the nature of the donor atoms (N and S), and the steric bulk of the phenyl group. These features would dictate how the ligand coordinates to a metal and how it directs the approach of a substrate to the catalytic center. The principles of stereochemical control would rely on the creation of a chiral pocket that preferentially allows the formation of one enantiomer of the product over the other. Again, the absence of research on this specific ligand means there are no established design principles or models for its use in achieving stereochemical control.

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral primary amines are known to participate in enamine and imine catalysis. While the amino group in this compound could theoretically engage in such catalytic cycles, there is no published research to support this.

Enamine Catalysis

In enamine catalysis, a chiral primary or secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This intermediate can then react with an electrophile, with the chirality of the amine directing the stereochemical outcome. The potential for this compound to act as an enamine catalyst has not been investigated.

Imine Catalysis

Imine catalysis involves the activation of a carbonyl compound by a chiral primary amine to form an electrophilic iminium ion. This allows for the enantioselective addition of nucleophiles. As with enamine catalysis, there are no studies available that demonstrate the use of this compound in imine-mediated organocatalytic reactions.

Asymmetric Carbon-Heteroatom Bond Forming Reactions:Similarly, no published work describes the use of this compound as a catalyst or ligand for the formation of chiral carbon-heteroatom bonds.

While related structures, such as other chiral amino alcohols and thiols, have been investigated as catalysts and ligands in a variety of asymmetric transformations, this compound itself appears to be a compound with unexplored potential in the field of asymmetric catalysis. The lack of available data makes it impossible to fulfill the request for an article detailing its specific applications in the outlined areas.

Asymmetric Epoxidation

There is currently no available research demonstrating the use of this compound as a ligand or organocatalyst in asymmetric epoxidation reactions.

Asymmetric Hydroamination and Hydrothiolation

No studies have been found that detail the use of this compound as a catalyst for asymmetric hydroamination or hydrothiolation.

Development of Heterogeneous Catalysts

There is no information on the development or use of heterogeneous catalysts derived from this compound.

Recyclability and Stability of Catalytic Systems

Due to the absence of any reported catalytic systems involving this compound, there is no data on their recyclability or stability.

Advanced Analytical Methodologies for Stereochemical Purity and Structural Elucidation of S 2 Amino 4 Phenyl Butane 1 Thiol and Its Derivatives

Chiral Chromatography Techniques

Chiral chromatography is the cornerstone for separating enantiomers, enabling the quantification of enantiomeric excess and the isolation of pure stereoisomers. The fundamental principle lies in the differential interaction between the enantiomers and a chiral selector, which can be part of the stationary phase or a mobile phase additive. pharmaknowledgeforum.com For (S)-2-Amino-4-phenyl-butane-1-thiol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust platforms for chiral resolution.

Chiral HPLC is a widely used direct method where enantiomers are separated on a column containing a chiral stationary phase (CSP). chromatographyonline.com The development of a successful HPLC method for resolving the enantiomers of 2-Amino-4-phenyl-butane-1-thiol involves a systematic selection of the CSP, mobile phase, and detection parameters.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, are highly effective for separating a broad range of chiral compounds, including amines. yakhak.org The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer structure. For an analyte like 2-Amino-4-phenyl-butane-1-thiol, the amino and thiol groups can form hydrogen bonds, while the phenyl group can engage in π-π stacking interactions with the phenylcarbamate moieties of the CSP. chromatographyonline.comyakhak.org Cyclodextrin-based CSPs are also a viable option, where the hydrophobic phenyl group of the analyte can fit into the cyclodextrin (B1172386) cavity, and interactions with the hydroxyl groups on the rim of the cyclodextrin aid in chiral recognition. chromatographyonline.com

Mobile Phase and Derivatization: The choice of mobile phase depends on the CSP. Normal-phase chromatography, using solvent systems like hexane/2-propanol, is common for polysaccharide CSPs. yakhak.org To enhance detection and potentially improve chromatographic resolution, derivatization of the primary amine and thiol groups is often employed. Reagents such as nitrobenzoxadiazole (NBD) derivatives can be used, which introduce a highly fluorescent tag, significantly lowering the limit of detection (LOD) and limit of quantification (LOQ). yakhak.org Alternatively, derivatizing with a chiral reagent can form diastereomers, which can then be separated on a standard achiral column, though the direct method with a CSP is often preferred to avoid potential issues with the purity of the derivatizing agent. chromatographyonline.com A patent for the separation of a similar compound, 2-aminobutanol, describes a derivatization with (R)-(+)-1-phenylethanesulfonyl chloride to enable HPLC detection. google.com

Table 1: Illustrative Chiral HPLC Method Parameters for Amines

Parameter Condition Rationale
Column (CSP) Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) Proven efficacy for chiral amines via multiple interaction points (H-bonding, π-π stacking). yakhak.org
Mobile Phase Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1, v/v/v) Normal phase elution; diethylamine is a basic modifier to improve peak shape of amines.
Flow Rate 1.0 mL/min Standard analytical flow rate for 4.6 mm i.d. columns. yakhak.org
Temperature 25 °C Controlled temperature ensures reproducible retention times and selectivity.
Detection UV at 254 nm or Fluorescence (with derivatization) Phenyl group provides UV absorbance; derivatization allows for more sensitive fluorescence detection. yakhak.org
Derivatization Pre-column with NBD-F (4-Fluoro-7-nitrobenzofurazan) Enhances detectability for trace analysis and enantiomeric purity determination. yakhak.org

Chiral GC offers high efficiency, sensitivity, and rapid analysis times, making it an excellent choice for volatile or semi-volatile chiral compounds. pharmaknowledgeforum.com For a polar molecule like 2-Amino-4-phenyl-butane-1-thiol, derivatization is a mandatory step to increase volatility and thermal stability while preventing peak tailing due to interactions with the column. sigmaaldrich.com

Derivatization: A two-step derivatization is typically required. The amino and thiol groups, both containing active hydrogens, must be blocked. sigmaaldrich.com Esterification of the thiol group followed by acylation of the amino group is a common strategy. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) are effective for acylating the amine, producing volatile derivatives. sigmaaldrich.com For the thiol group, esterification can be achieved with various reagents. An alternative is a one-step derivatization using alkyl chloroformates, such as heptafluorobutyl chloroformate, which reacts with both amine and thiol groups. nih.govnih.gov It is crucial that the derivatization process does not cause racemization of the analyte. sigmaaldrich.com

Chiral Stationary Phases and Method Parameters: Cyclodextrin-based CSPs, such as those containing permethylated or acetylated β-cyclodextrin derivatives (e.g., CHIRALDEX G-TA), are widely used in chiral GC. sigmaaldrich.com Another class of effective CSPs is based on chiral amino acid derivatives, like Chirasil-L-Val. nih.govnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized analyte and the CSP. pharmaknowledgeforum.com Method optimization often involves adjusting the temperature ramp rate; lower temperatures typically enhance chiral selectivity and resolution. sigmaaldrich.com The choice of a D- or L-amino acid-based CSP can even reverse the elution order of the enantiomers, which is advantageous for accurately quantifying a minor enantiomer in the presence of a major one. chromatographyonline.com

Table 2: Representative Chiral GC Method Parameters for Derivatized Aminothiols

Parameter Condition Rationale
Column (CSP) Chirasil®-L-Val (L-valine diamide (B1670390) polysiloxane) Specifically designed for amino acid and amine enantiomer separation. nih.govnih.gov
Derivatization Two-step: 1. Methylation (Thiol) 2. Acylation with TFAA (Amine) Blocks active hydrogens, increases volatility, and ensures good peak shape without racemization. sigmaaldrich.com
Carrier Gas Helium or Hydrogen Provides high efficiency; Hydrogen allows for faster analysis.
Inlet Temperature 250 °C Ensures complete vaporization of the derivatized analyte.
Oven Program 100 °C (1 min hold), ramp at 5 °C/min to 200 °C Temperature gradient is optimized to achieve baseline separation of enantiomers.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS) FID provides robust quantification. MS (in SIM mode) offers higher sensitivity and structural confirmation. nih.gov

Advanced Spectroscopic Techniques for Absolute Configuration Determination (Methodological Focus)

While chromatography can separate enantiomers, it does not inherently reveal their absolute configuration (i.e., whether the structure is R or S). Chiroptical spectroscopic methods are essential for this purpose. These techniques rely on the differential interaction of chiral molecules with polarized light and are typically used in conjunction with quantum chemical calculations to provide unambiguous structural assignments. nih.govnih.gov

VCD spectroscopy measures the difference in the absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org Since VCD is sensitive to the three-dimensional arrangement of atoms, it provides a unique spectral fingerprint for a specific enantiomer. wikipedia.orghindsinstruments.com

The methodological approach for determining the absolute configuration of this compound using VCD involves two key steps:

Experimental Measurement: A VCD spectrum of the purified enantiomer is recorded on a specialized VCD spectrometer.

Theoretical Calculation: The VCD spectrum for one of the enantiomers (e.g., the S enantiomer) is calculated from first principles using quantum mechanical methods, most commonly Density Functional Theory (DFT). wikipedia.org This calculation requires a thorough conformational search to identify all low-energy conformers, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers.

The absolute configuration is assigned by comparing the experimentally measured spectrum with the theoretically calculated one. A good match between the experimental spectrum and the calculated spectrum for the S configuration confirms the analyte's identity as this compound. VCD is particularly powerful because it probes the entire molecular structure, not just the environment around a chromophore. nih.govnih.gov

Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light in the UV-Visible range. nih.gov This phenomenon is observed for chiral molecules that contain a chromophore—a light-absorbing group. In 2-Amino-4-phenyl-butane-1-thiol, the phenyl group serves as the key chromophore.

The process for assigning absolute configuration using ECD is analogous to that of VCD:

Conformational Analysis: A computational search for the stable conformers of the molecule is performed.

Comparison: The experimental ECD spectrum, measured on a CD spectrometer, is compared to the calculated spectrum. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the stereochemistry.

If the experimental spectrum matches the TDDFT-calculated spectrum for the S enantiomer, the absolute configuration is confidently assigned. This approach has proven robust for a wide variety of natural products and chiral molecules. nih.govnih.gov

Optical Rotatory Dispersion (ORD) measures the variation of a compound's optical rotation as a function of the wavelength of light. wikipedia.org An ORD spectrum that shows a plain curve (a steady increase or decrease in rotation with decreasing wavelength) is observed for chiral compounds that lack a chromophore in the measured region. amrita.edu

However, for a molecule like 2-Amino-4-phenyl-butane-1-thiol containing a phenyl chromophore, the ORD curve becomes anomalous in the region of the chromophore's absorption band. This anomaly, known as the Cotton effect, is characterized by a rapid change in rotation, often crossing the zero-rotation axis at or near the absorption maximum. amrita.edulibretexts.org

A positive Cotton effect is observed when the optical rotation first increases (becomes more positive) to a peak before decreasing sharply as the wavelength decreases.

A negative Cotton effect shows the opposite behavior, with a trough followed by a sharp increase. libretexts.org

The sign of the Cotton effect is directly related to the absolute configuration of the molecule. amrita.edu By comparing the experimental ORD curve of the analyte to those of structurally similar aralkylamines or alcohols with known configurations, the absolute configuration of 2-Amino-4-phenyl-butane-1-thiol can be inferred. acs.orgacs.org While empirical rules like the Octant Rule have been developed for certain chromophores (e.g., ketones), the primary modern approach involves comparing experimental ORD/ECD data with quantum chemical calculations for a more reliable assignment. nih.govlibretexts.org

Table 3: Summary of Spectroscopic Techniques for Absolute Configuration

Technique Principle Target Moiety Key Information
VCD Differential absorption of L/R circularly polarized IR light. wikipedia.org Entire vibrating molecular framework. Provides a stereochemical fingerprint. Absolute configuration via comparison with DFT calculations. nih.gov
ECD Differential absorption of L/R circularly polarized UV-Vis light. nih.gov Phenyl chromophore. Sign of Cotton effects determines absolute configuration via comparison with TDDFT calculations. nih.gov
ORD Wavelength-dependent variation of optical rotation. wikipedia.org Phenyl chromophore. Sign of the Cotton effect is characteristic of the absolute configuration. amrita.edulibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (Methodological Focus)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the three-dimensional structure of molecules. In the context of chiral molecules such as this compound, NMR methods are indispensable for confirming the stereochemical integrity and absolute configuration. Standard NMR spectroscopy is inherently "blind" to chirality, meaning enantiomers produce identical spectra. nih.gov To overcome this, chiral auxiliary agents are employed to induce diastereomeric environments, which are distinguishable by NMR.

Chiral Solvating Agent NMR Studies

Chiral Solvating Agents (CSAs) are a class of chiral auxiliaries that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. nih.gov This interaction leads to chemical shift non-equivalence (ΔΔδ) in the NMR spectrum, allowing for the quantification of enantiomeric excess and, in some cases, the assignment of absolute configuration. nih.gov The formation of these diastereomeric adducts is a fast equilibrium on the NMR timescale, resulting in a time-averaged spectrum of the bound and unbound forms of the substrate. nih.gov

For aminothiols like this compound, the amino group provides a key site for interaction with acidic CSAs. Aromatic alcohols, such as Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol), are effective CSAs for chiral amines. wikipedia.orgresearchgate.net The interaction typically involves hydrogen bonding between the alcohol of the CSA and the amine of the analyte, along with π-π stacking interactions between the aromatic rings of both molecules. These interactions create a distinct magnetic environment for each enantiomer, leading to observable separation of proton signals in the ¹H NMR spectrum.

The magnitude of the chemical shift difference (Δδ) is influenced by several factors, including the choice of solvent, temperature, and the concentration of the CSA and analyte. semmelweis.hu For instance, apolar solvents like deuterated benzene (B151609) (C₆D₆) can often enhance the resolution between the signals of the diastereomeric complexes compared to more polar solvents like deuterated chloroform (B151607) (CDCl₃). semmelweis.hu

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for a Racemic Amine in the Presence of a Chiral Solvating Agent.

ProtonChemical Shift (R-enantiomer)Chemical Shift (S-enantiomer)Δδ (ppm)
7.357.320.03
-CH₂-3.103.070.03
-NH₂5.255.28-0.03

This table is illustrative and shows typical ranges of chemical shift differences observed in CSA studies. Actual values would be specific to this compound and the chosen CSA.

2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the covalent structure of this compound and its derivatives. numberanalytics.comnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies scalar-coupled protons, typically those separated by two or three bonds. numberanalytics.com For this compound, COSY spectra would show correlations between the protons of the phenyl ring, the protons of the butyl chain, and the protons of the amino and thiol groups, confirming the connectivity of the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. numberanalytics.com An HSQC spectrum of this compound would provide a map of all C-H bonds, greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). numberanalytics.com HMBC is crucial for connecting different spin systems identified in the COSY spectrum, for example, by showing correlations between the benzylic protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that provides information about the spatial proximity of atoms, irrespective of their bonding. libretexts.org This is particularly valuable for confirming stereochemistry. libretexts.org For a derivative of this compound, a NOESY experiment could show a cross-peak between the proton on the chiral center (C2) and specific protons on the phenyl ring, helping to define the preferred conformation of the molecule in solution.

Table 2: Expected 2D NMR Correlations for this compound.

ExperimentCorrelating NucleiInformation Gained
COSY¹H - ¹HJ-coupling networks, proton connectivity
HSQC¹H - ¹³C (one bond)Direct C-H attachments
HMBC¹H - ¹³C (multiple bonds)Connectivity of molecular fragments
NOESY¹H - ¹H (through space)Spatial proximity of protons, stereochemistry

X-ray Crystallography of Derivatives and Co-crystals (Methodological Focus)

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a single crystal. nih.gov While obtaining suitable crystals of this compound itself might be challenging, the formation of derivatives or co-crystals can facilitate crystallization and provide invaluable structural insights.

The formation of a salt with a suitable acid or the creation of a co-crystal with a co-former can lead to well-ordered crystalline lattices. nih.gov Co-crystals are multi-component crystals where the components interact through non-covalent forces such as hydrogen bonds, π-π stacking, and van der Waals interactions. nih.govdiva-portal.orgmdpi.com For this compound, the amino and thiol groups are excellent hydrogen bond donors, while the phenyl group can participate in π-π stacking.

The selection of a co-former is critical. For instance, carboxylic acids are often used to form co-crystals with amines, leading to strong N-H···O hydrogen bonds that stabilize the crystal packing. youtube.com The resulting crystal structure would not only confirm the covalent structure of the aminothiol (B82208) but also its absolute stereochemistry, as X-ray crystallography is an absolute method. Furthermore, the analysis of the crystal packing can reveal the key intermolecular interactions that govern the solid-state properties of the material.

Table 3: Crystallographic Data for a Hypothetical Co-crystal of this compound.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.5
b (Å)12.3
c (Å)15.1
α, β, γ (°)90
Z4
R-factor< 0.05

This table presents hypothetical data for an illustrative purpose. The actual crystallographic parameters would be determined experimentally.

Mass Spectrometry for Isotopic Labeling Studies and Reaction Monitoring (Methodological Focus)

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a versatile tool for the analysis of this compound and its derivatives, particularly for reaction monitoring and isotopic labeling studies. waters.comsfrbm.org

For reaction monitoring, techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer can provide rapid analysis of reaction mixtures with minimal sample preparation. waters.com This allows for the real-time tracking of the consumption of starting materials and the formation of products and intermediates, enabling efficient optimization of reaction conditions. waters.com

Isotopic labeling involves the incorporation of a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecule. ckisotopes.comsigmaaldrich.com This is a powerful method for elucidating reaction mechanisms and metabolic pathways. For example, by using a deuterium-labeled reducing agent in the synthesis of this compound, the position of hydride attack can be determined by analyzing the mass spectrum of the product. nih.gov The mass of the product will be shifted by the number of incorporated deuterium atoms. researchgate.net

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound and the location of the isotopic label. nih.gov For thiols, derivatization with specific reagents can be employed to create a stable, charged tag, which facilitates detection and quantification by MS. acs.org

Table 4: Mass Spectrometry Data for a Deuterium Labeling Experiment.

CompoundExpected m/z (Unlabeled)Expected m/z (Deuterium Labeled)Δm/z
This compound182.09183.101.01
Fragment ion 1149.07150.081.01
Fragment ion 291.0591.050.00

This table is illustrative. The m/z values are for the [M+H]⁺ ion and hypothetical fragment ions, demonstrating the expected mass shift upon incorporation of a single deuterium atom.

Future Directions and Emerging Research Avenues

Integration into Flow Chemistry and Microreactor Technologies

The synthesis of chiral molecules like (S)-2-amino-4-phenyl-butane-1-thiol is a prime candidate for adaptation to continuous flow chemistry and microreactor systems. These technologies offer substantial advantages over traditional batch processing, including enhanced safety, superior process control, and improved scalability. rsc.orgamidetech.com

The potential for a multi-step continuous synthesis is a particularly promising research direction. Chiral amines, the core of the target molecule, are increasingly produced using biocatalytic routes, such as transamination, which can be performed with high enantioselectivity. rsc.org Researchers have successfully immobilized enzymes like transaminases in packed-bed flow reactors, enabling the continuous production of chiral amine building blocks. nih.govnih.govresearchgate.net A hypothetical flow process for this compound could involve an initial biocatalytic step to produce a chiral amino-alcohol precursor, followed by subsequent in-line modules for chemical conversion to the final thiol product. nih.govias.ac.in This integrated approach would minimize manual handling of intermediates and allow for precise optimization of each reaction step. amidetech.com

The benefits of such a system are manifold. Flow reactors provide superior heat and mass transfer, which is critical for controlling exothermic reactions or maintaining optimal temperatures for enzymatic steps. nih.gov The reduced reactor volume enhances safety, especially when dealing with potentially hazardous reagents. Furthermore, the automation capabilities of flow systems can accelerate the synthesis and screening of derivative libraries, facilitating rapid discovery of molecules with enhanced properties. ijtra.comnih.gov

FeatureTraditional Batch SynthesisProposed Flow SynthesisPotential Advantage of Flow Synthesis
Process Type Discontinuous, multi-step with isolationContinuous, integrated multi-step processIncreased efficiency, reduced production time. amidetech.com
Catalysis Homogeneous or heterogeneous catalystsImmobilized enzymes and/or catalysts in packed bedsCatalyst reuse, simplified purification. nih.gov
Safety Larger volumes of potentially hazardous materialsSmall reaction volumes, contained systemReduced risk of thermal runaway, safer handling. nih.gov
Control Limited control over temperature/mixing gradientsPrecise control of temperature, pressure, residence timeHigher reproducibility and yield optimization. rsc.org
Scalability Challenging to scale-up consistentlyScalable by running longer or in parallelMore direct path from laboratory to industrial production.

Development of Novel Bioconjugation Strategies

The bifunctional nature of this compound, possessing both a thiol and an amine group, opens up possibilities for advanced bioconjugation strategies. The thiol group is a highly effective nucleophile, prized for its selective reactivity toward specific electrophiles under physiological conditions, which is a cornerstone of modern bioconjugation. nih.gov

Established thiol-specific reactions, such as Michael additions to maleimides or vinyl sulfones, could be readily applied. nih.gov These reactions are known for their rapid kinetics and high specificity, making them ideal for labeling biomolecules like proteins or peptides. nih.gov The disulfide exchange reaction with pyridyl disulfides offers another route, creating a linkage that is cleavable under the reductive conditions found inside cells, which is advantageous for drug delivery applications. acs.org

The presence of both a thiol and an amine group allows for the exploration of orthogonal, dual-functionalization strategies. It would be possible to selectively modify the thiol group first, and then use the remaining amine group for a secondary conjugation reaction, such as amidation or reductive amination. This would allow the molecule to act as a heterobifunctional linker, connecting two different molecular entities, for example, a targeting protein and a therapeutic payload. Research into the selective protection and deprotection of these functional groups would be crucial for developing controlled, stepwise conjugation protocols.

Reaction TypeReactive Partner for Thiol GroupResulting LinkageKey Features
Michael Addition Maleimide (B117702)ThioetherFast, highly specific reaction under physiological pH. nih.gov
Michael Addition Vinyl SulfoneThioetherForms a very stable bond, less prone to hydrolysis than maleimide adducts. nih.gov
Nucleophilic Substitution α-Halocarbonyl (e.g., iodoacetamide)ThioetherStable covalent bond, well-established chemistry. acs.org
Disulfide Exchange Pyridyl DisulfideDisulfideReversible linkage, cleavable by reducing agents like glutathione. acs.org
Thiol-yne Radical Reaction AlkyneThioetherRequires initiation (e.g., UV light), can be highly efficient. acs.org

Green Chemistry Principles in this compound Synthesis and Application

Applying the principles of green chemistry to the synthesis of this compound is a critical area for future research, aiming to reduce environmental impact and improve process efficiency. rsc.org This involves evaluating synthesis routes using metrics like Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor (Environmental Factor) to quantify waste and resource utilization. researchgate.netwhiterose.ac.ukresearchgate.net

A key focus would be the development of catalytic, atom-economical synthetic routes. Traditional methods for creating thiols can involve hazardous reagents and produce significant waste. ias.ac.in Greener alternatives for converting the precursor alcohol, (S)-2-amino-4-phenylbutan-1-ol, into the target thiol are highly desirable. Research into solid acid catalysts or transition-metal-free systems for the direct substitution of alcohols with a sulfur source could provide a more sustainable pathway, generating water as the only byproduct. beilstein-journals.org Another promising approach is the use of environmentally benign solvent systems, such as deep eutectic solvents (DESs), which can act as both the solvent and catalyst, simplifying workup and reducing the reliance on volatile organic compounds. rsc.org

A hypothetical green synthesis could begin with the biocatalytic production of the chiral amino alcohol precursor, as discussed in the context of flow chemistry, which operates in aqueous media under mild conditions. rsc.org The subsequent conversion to the thiol could then be achieved using a recyclable solid acid catalyst under solvent-free conditions. beilstein-journals.org Evaluating such a process with green metrics would likely demonstrate significant advantages over classical routes that may rely on stoichiometric reagents and toxic solvents. researchgate.net

Green Chemistry PrincipleApplication to Synthesis of this compound
Waste Prevention Design a synthesis with high atom economy and yield to minimize byproducts. researchgate.net
Catalysis Utilize recyclable biocatalysts (e.g., transaminases) and heterogeneous chemical catalysts instead of stoichiometric reagents. rsc.orgbeilstein-journals.org
Safer Solvents Replace traditional organic solvents with water, supercritical fluids, or deep eutectic solvents. rsc.org
Energy Efficiency Conduct reactions at ambient temperature and pressure where possible, potentially using flow reactors for better heat management. nih.gov
Renewable Feedstocks Explore biosynthetic routes to obtain starting materials from renewable sources.
Reduce Derivatives Avoid unnecessary protection/deprotection steps by using chemo- and stereoselective catalysts.

Exploration of Self-Assembly Properties

The thiol functional group is well-known for its ability to form highly ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. nih.gov This provides a powerful method for engineering surface properties at the molecular level. For this compound, the combination of the thiol anchor with its other structural features—the phenyl ring, the amino group, and the chiral center—suggests that it could form complex and functional SAMs.

The primary driving force for assembly would be the strong, semi-covalent bond between the sulfur atom and the gold substrate. nih.gov Once anchored, intermolecular forces would dictate the ordering of the monolayer. The phenyl groups could induce π-stacking interactions between adjacent molecules, while the amino groups could participate in hydrogen bonding networks. rsc.org The chirality of the molecule could lead to the formation of chiral surface structures, which are of great interest for applications in enantioselective sensing and catalysis.

Future research could use techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) to characterize the formation and structure of these monolayers. researchgate.net Molecular dynamics simulations could provide atomistic insight into the packing arrangements and the influence of each functional group on the final structure, complementing experimental findings. nih.govdoi.org The ability to form a well-defined surface presenting both amine and aromatic functionalities could be exploited to create platforms for biosensing, where the amino groups could be used for further immobilization of biomolecules. researchgate.net

Structural FeaturePotential Role in Self-AssemblyConsequence for Monolayer Properties
Thiol Group (-SH) Primary anchor to the noble metal surface (e.g., Au).Strong surface binding, formation of a stable monolayer. nih.gov
Phenyl Group (-C₆H₅) π-π stacking interactions between adjacent molecules.Increased order and packing density within the monolayer. rsc.org
Amino Group (-NH₂) Intermolecular hydrogen bonding. Can be protonated to introduce surface charge.Enhanced monolayer stability; provides a reactive site for post-assembly modification.
Chiral Center Induces a specific three-dimensional orientation.Formation of a chiral surface, potentially enabling enantioselective interactions.
Alkyl Backbone van der Waals interactions.Contributes to the overall packing and stability of the assembled layer.

Computational Design of Enhanced Derivatives

Computational chemistry offers powerful tools for the rational design of derivatives of this compound with tailored properties. Molecular modeling can predict how structural modifications would affect the molecule's function, accelerating the discovery process and reducing the need for exhaustive experimental synthesis and screening. mdpi.com

One major application is in drug discovery, using techniques like molecular docking. If the parent molecule is identified as a binder to a biological target, such as an enzyme active site, docking simulations can be used to design derivatives with improved binding affinity. nih.govekb.eg For instance, substituents could be added to the phenyl ring to create new interactions with amino acid residues in the target's binding pocket. Covalent docking methods are particularly relevant, as they can model the formation of a bond between the thiol group and a reactive residue (like cysteine) in the target protein. researchgate.net

In the context of materials science, molecular dynamics (MD) simulations can be used to predict the self-assembly behavior of new derivatives on a surface. nih.govrsc.org By systematically modifying the structure—for example, by changing the length of the alkyl chain or altering the substituents on the phenyl ring—researchers can computationally screen for derivatives that would form monolayers with desired properties, such as specific packing densities, surface energies, or orientations. rsc.orgdoi.org This computational pre-screening can guide synthetic efforts toward the most promising candidates for applications in sensing, catalysis, or biocompatible coatings.

Computational TechniqueResearch ApplicationInformation Gained
Molecular Docking Design of enzyme inhibitors or receptor ligands.Predicts binding mode and affinity of derivatives to a protein target. mdpi.comekb.eg
Covalent Docking Design of targeted covalent inhibitors.Models the formation of a covalent bond between the thiol and a protein residue. researchgate.net
Molecular Dynamics (MD) Study of self-assembly on surfaces.Simulates the dynamic process of monolayer formation, revealing packing structures and intermolecular interactions. rsc.orgnih.gov
Quantum Mechanics (QM) Calculation of electronic properties.Determines reaction energetics, charge distributions, and spectroscopic properties to understand reactivity.
Quantitative Structure-Activity Relationship (QSAR) Correlating structure with biological activity.Develops statistical models to predict the activity of new derivatives based on their physicochemical properties.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-4-phenyl-butane-1-thiol, and what are the critical reaction parameters?

The synthesis of this compound typically involves multi-step reactions, including thiolation and chiral resolution. For example, thiol-containing analogs like 4-Amino-3-methylbenzene-1-thiol are synthesized via nucleophilic substitution or Mitsunobu reactions under controlled pH and temperature to preserve stereochemistry . Key parameters include the use of chiral catalysts (e.g., L-proline derivatives) for enantioselectivity and protecting groups (e.g., Boc for amines) to prevent undesired side reactions. Purification via flash chromatography or recrystallization is critical to achieving >95% purity.

Q. How can the stereochemical purity of this compound be validated experimentally?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is the gold standard for verifying enantiopurity. Coupled with polarimetric detection, this method distinguishes the (S)-enantiomer from its (R)-counterpart. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, can confirm structural integrity by analyzing coupling constants (e.g., J-values for vicinal protons) and chemical shifts of the amino and thiol groups .

Q. What are the solubility and stability profiles of this compound in common solvents?

The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but is more soluble in acidic aqueous solutions due to protonation of the amino group. Stability studies indicate degradation under oxidative conditions (e.g., exposure to air or light), necessitating storage in inert atmospheres (N2_2 or Ar) at -20°C. Accelerated stability testing via HPLC-MS can quantify degradation products like disulfide dimers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

Contradictions often arise from variations in assay conditions (e.g., pH, temperature) or impurities in test compounds. A meta-analysis approach, as applied to structurally similar compounds like (S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol, involves normalizing data across studies using standardized controls (e.g., IC50_{50} values under identical buffer conditions) and validating purity via LC-MS . Additionally, molecular docking simulations (e.g., AutoDock Vina) can reconcile discrepancies by predicting binding affinities to target receptors .

Q. How can enantioselective synthesis of this compound be optimized for scalability?

Transitioning from batch to flow chemistry improves yield and enantiomeric excess (ee) by enhancing heat/mass transfer. For example, microreactors with immobilized chiral catalysts (e.g., Rhodium-BINAP complexes) reduce reaction times and catalyst loading. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane/water) has also achieved >99% ee in related thiol derivatives .

Q. What computational methods predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, predicting nucleophilic sites (thiol group) and redox potentials. Molecular Dynamics (MD) simulations (e.g., GROMACS) analyze interactions with biological membranes or proteins, such as thiol-disulfide exchange with cysteine residues in enzymes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s thiol-mediated redox activity?

Use cyclic voltammetry (CV) to measure oxidation potentials and identify redox-active intermediates. Pair with UV-Vis spectroscopy to track thiolate anion formation at alkaline pH. For biological assays, employ Ellman’s reagent (DTNB) to quantify free thiol groups in cell lysates, ensuring controls for auto-oxidation .

Q. What are best practices for handling contradictory spectral data in structural elucidation?

Cross-validate NMR and X-ray crystallography data with computational predictions (e.g., ChemDraw NMR simulations). For ambiguous peaks, use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals. In cases of crystallographic disorder, refine structures using software like SHELXL and report R-factors <5% .

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